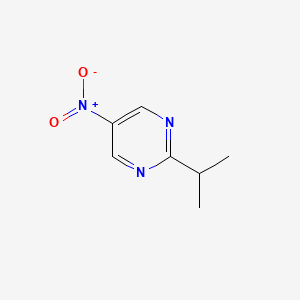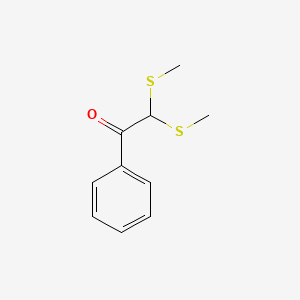
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one is an organic compound characterized by the presence of two methylsulfanyl groups attached to a phenylethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)-1-phenylethan-1-one typically involves the reaction of a phenylacetone derivative with methylsulfanyl reagents under controlled conditions. One common method includes the use of thiol reagents in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, and the temperature is maintained at reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylethanone derivatives.
Scientific Research Applications
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(methylsulfanyl)-1-phenylethan-1-one involves its interaction with molecular targets through its functional groups. The methylsulfanyl groups can participate in redox reactions, while the phenylethanone backbone can interact with various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(methylsulfanyl)acetic acid: Similar in structure but with an acetic acid backbone.
2,2-Bis(hydroxymethyl)propionic acid: Contains hydroxymethyl groups instead of methylsulfanyl groups.
Bisphenol A: Contains phenol groups and is used in the production of plastics.
Uniqueness
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one is unique due to the presence of both methylsulfanyl groups and a phenylethanone backbone, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.
Properties
CAS No. |
17565-23-0 |
|---|---|
Molecular Formula |
C10H12OS2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
2,2-bis(methylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C10H12OS2/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |
InChI Key |
DSYQBVUNFFJNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C(=O)C1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)
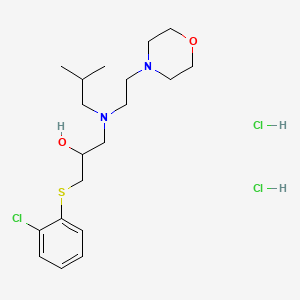
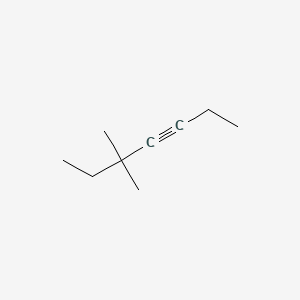
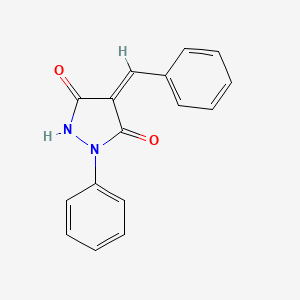
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)


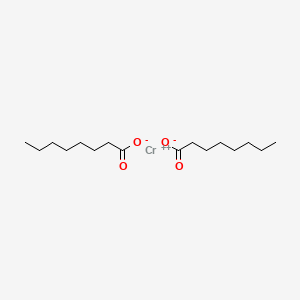
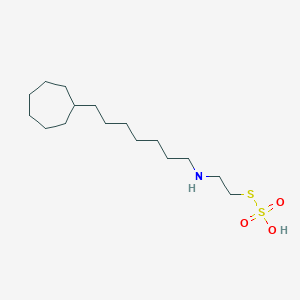
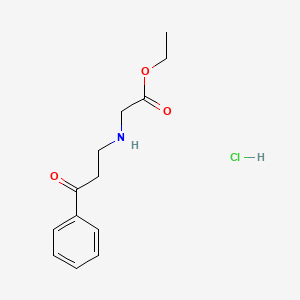
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)


